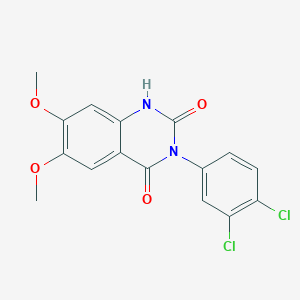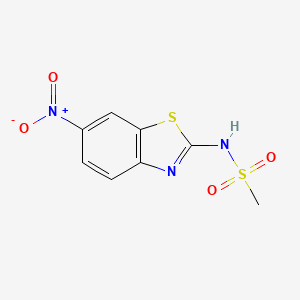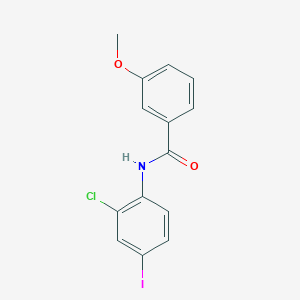
3-(3,4-dichlorophenyl)-6,7-dimethoxy-2,4(1H,3H)-quinazolinedione
Overview
Description
Quinazoline is a heterocyclic compound that consists of two fused six-membered rings, a benzene ring and a pyrimidine ring . It’s a common scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities .
Synthesis Analysis
The synthesis of quinazoline derivatives often involves the reaction of anthranilic acid with amides, resulting in 4-oxo-3,4-dihydroquinazolines .Molecular Structure Analysis
The molecular structure of quinazoline consists of a benzene ring fused to a pyrimidine ring. The pyrimidine ring contains two nitrogen atoms .Chemical Reactions Analysis
Quinazoline derivatives can undergo various chemical reactions, including substitutions and additions, depending on the functional groups present .Physical And Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives can vary widely depending on their structure. For example, some derivatives are solids, while others are liquids. Some are soluble in water, while others are not .Mechanism of Action
The mechanism of action of 3-(3,4-dichlorophenyl)-6,7-dimethoxy-2,4(1H,3H)-quinazolinedione is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the induction of oxidative stress. This compound has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and the induction of apoptosis in cancer cells. This compound has also been found to induce oxidative stress by increasing the production of reactive oxygen species, which can lead to DNA damage and cell death.
Biochemical and Physiological Effects
In addition to its anti-tumor activity, this compound has been found to exhibit a range of biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and proliferation. This compound has also been found to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in inflammation and pain. This compound has been found to have antioxidant properties, and to protect against oxidative stress-induced cell damage.
Advantages and Limitations for Lab Experiments
3-(3,4-dichlorophenyl)-6,7-dimethoxy-2,4(1H,3H)-quinazolinedione offers several advantages for lab experiments, including its relatively low cost and availability. This compound is also stable and can be stored for long periods of time. However, this compound has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on 3-(3,4-dichlorophenyl)-6,7-dimethoxy-2,4(1H,3H)-quinazolinedione. One area of research is the development of new synthesis methods for this compound that are more efficient and environmentally friendly. Another area of research is the identification of new therapeutic applications for this compound, particularly in the treatment of other diseases such as inflammation and pain. Further studies are also needed to elucidate the mechanism of action of this compound and to identify potential targets for its therapeutic use.
Scientific Research Applications
3-(3,4-dichlorophenyl)-6,7-dimethoxy-2,4(1H,3H)-quinazolinedione has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer. Studies have shown that this compound exhibits anti-tumor activity in a variety of cancer cell lines, including breast cancer, lung cancer, and leukemia. This compound has been found to induce cell cycle arrest and apoptosis in cancer cells, and to inhibit the growth and metastasis of tumors in animal models.
Safety and Hazards
properties
IUPAC Name |
3-(3,4-dichlorophenyl)-6,7-dimethoxy-1H-quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O4/c1-23-13-6-9-12(7-14(13)24-2)19-16(22)20(15(9)21)8-3-4-10(17)11(18)5-8/h3-7H,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNWNLECYIBALMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C(=O)N2)C3=CC(=C(C=C3)Cl)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]-N-3-pyridinylacetamide](/img/structure/B3741520.png)
![diisopropyl 5-[(2,2-dimethylpropanoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B3741522.png)
![4-bromo-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B3741526.png)
![isopropyl 2-[(2-fluorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B3741540.png)

![N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B3741549.png)

![4-{1-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]ethylidene}-2-(1,3-benzothiazol-2-yl)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3741557.png)
![2-methyl-N-[2-(1-naphthyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B3741560.png)
![N-(4-{[3-(2-furyl)acryloyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B3741568.png)

![N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methylphenyl)benzamide](/img/structure/B3741577.png)
![2-chloro-N-(3-{[(cinnamoylamino)carbonothioyl]amino}phenyl)benzamide](/img/structure/B3741588.png)